molecular formula C11H10N2O2 B10979294 (4-methoxyphenyl)(1H-pyrazol-1-yl)methanone

(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10979294
M. Wt: 202.21 g/mol
InChI Key: VRLSMPKJDIYPNY-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone: is an organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring attached to a phenyl group. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(4-methoxyphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12-13/h2-8H,1H3

InChI Key

VRLSMPKJDIYPNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC=N2

Origin of Product

United States

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